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Compound of Interest

Compound Name: 3-Bromoimidazo[1,2-a]pyrimidine

Cat. No.: B1272073

An In-depth Technical Guide to 3-
Bromoimidazo[1,2-a]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical structure,
properties, synthesis, and potential biological activities of 3-Bromoimidazo[1,2-a]Jpyrimidine.
This heterocyclic scaffold is a key building block in medicinal chemistry, recognized for its role
in the development of novel therapeutic agents.

Core Chemical Structure and Properties

3-Bromoimidazo[1,2-a]pyrimidine is a fused heterocyclic system consisting of an imidazole
ring fused to a pyrimidine ring, with a bromine atom substituted at the 3-position. This
substitution is critical for its utility as an intermediate, allowing for further functionalization
through various cross-coupling reactions.

Chemical Identity

The fundamental identifiers and descriptors for 3-Bromoimidazo[1,2-a]pyrimidine are
summarized below.
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Identifier Value Reference
3-bromoimidazol[1,2-

IUPAC Name o [1]
alpyrimidine

CAS Number 6840-45-5 [1][2]13]

Molecular Formula CeHaBrNs [1112][3]

Molecular Weight 198.02 g/mol [11121[3]

Canonical SMILES

C1=CN2C(=CN=C2N=C1)Br

[1]

InChl

INChl=1S/C6H4BIN3/c7-5-4-9-
6-8-2-1-3-10(5)6/h1-4H

[1]3]

InChlKey

GNHZXUKWLSWKHB-
UHFFFAOYSA-N

[1]3]

Physicochemical Properties

The known and predicted physicochemical properties are crucial for handling, formulation, and

experimental design.

Property Value Reference
Appearance YeI.Iowish to light brown 2]
solid/crystal

Solubility Sparingly soluble in water [2]

pKa (Predicted) 2.55+0.30 [2]
XLogP3-AA 2.1 [1][2]
Topological Polar Surface Area  30.2 A2 [1112]
Hydrogen Bond Acceptor 5 2]

Count

Storage Conditions

2-8°C under inert gas

(Nitrogen or Argon)

[2]
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Synthesis and Reactivity

While 3-Bromoimidazo[1,2-a]pyrimidine is commercially available, understanding its
synthesis is vital for analog development. The primary route involves a two-step process: initial
formation of the imidazo[1,2-a]pyrimidine core followed by regioselective bromination.

Experimental Protocol: Synthesis

Step 1: Synthesis of Imidazo[1,2-a]pyrimidine via Cyclocondensation
This procedure is adapted from established methods for the synthesis of the core scaffold[1][4].

e Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in a suitable
solvent such as ethanol or acetone.

o Reagent Addition: Add an a-haloketone, such as 2-bromoacetaldehyde or a precursor
thereof (1.1 eq), to the solution.

o Reaction Conditions: Stir the mixture at room temperature or under gentle reflux overnight.
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

o Work-up and Isolation: Upon completion, the reaction mixture is cooled. The resulting
precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the
imidazo[1,2-a]pyrimidine core.

Step 2: Electrophilic Bromination at the C3-Position

This protocol is based on methods for direct bromination of related imidazo-fused
heterocycles[2][5].

o Reaction Setup: Dissolve the synthesized imidazo[1,2-a]pyrimidine (1.0 eq) in a suitable
aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

e Brominating Agent: Add a brominating agent such as N-Bromosuccinimide (NBS) or 1,3-
dibromo-5,5-dimethylhydantoin (DBDMH) (1.1 eq) portion-wise to the solution at 0°C.

o Reaction Conditions: Allow the reaction to warm to room temperature and stir for several
hours until TLC analysis indicates the complete consumption of the starting material.
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e Work-up and Purification: Quench the reaction with an aqueous solution of sodium
thiosulfate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). The
combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure. The crude product is then purified by column
chromatography on silica gel to afford 3-Bromoimidazo[1,2-a]pyrimidine.

Step 1: Cyclocondensation

|
2-Aminopyrimidine Imidazo[1,2-a]pyrimidine Core

Brominating Agent
(e.g., NBS)

Step 2: Electrophilic Bromination

3-Bromoimidazo[1,2-a]pyrimidine

Click to download full resolution via product page

Figure 1. Synthetic workflow for 3-Bromoimidazo[1,2-a]pyrimidine.

Spectroscopic Characterization

Disclaimer: Specific, experimentally-derived spectroscopic data for the parent 3-
Bromoimidazo[1,2-a]pyrimidine molecule is not readily available in the cited public literature.
The information below is based on data from closely related analogs and theoretical
predictions. Commercial suppliers often do not provide analytical data for this specific
compound.
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Spectroscopy Expected Features

Signals corresponding to the three protons on

the pyrimidine ring and one proton on the

*H NMR - : . .
imidazole ring. Chemical shifts would be
expected in the aromatic region ( 7.0-9.0 ppm).
Six distinct signals for the carbon atoms of the
fused ring system. The carbon atom attached to
13C NMR

the bromine (C3) would be shifted upfield

compared to its non-brominated counterpart.

A molecular ion peak (M+) and an M+2 peak of
M s MS) nearly equal intensity, which is the characteristic
ass Spec
P isotopic pattern for a compound containing one

bromine atom. Expected m/z: ~197 and ~199.

Characteristic peaks for C-H aromatic stretching
(~3100-3000 cm™1), C=N and C=C stretching in
the aromatic system (~1650-1450 cm~1), and C-

Br stretching in the lower frequency region.

Infrared (IR)

Biological Activity and Mechanism of Action

The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known
to interact with a variety of biological targets. Derivatives have demonstrated significant
potential as antimicrobial and anticancer agents[6][7][8].

Anticancer and Kinase Inhibitory Activity

The primary mechanism through which many imidazo[1,2-a]pyrimidine derivatives exert their
anticancer effects is through the inhibition of protein kinases[9][10]. As bioisosteres of the
adenine core of ATP, they can act as competitive inhibitors in the ATP-binding pocket of various
kinases, disrupting downstream signaling pathways that control cell proliferation, survival, and
apoptosis[11].

While specific ICso data for 3-Bromoimidazo[1,2-a]pyrimidine is not available in the reviewed
literature, related compounds show potent activity. For instance, certain imidazo[1,2-a]pyridine
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derivatives have shown potent cytotoxicity against various cancer cell lines, with some
compounds exhibiting ICso values in the low micromolar to nanomolar range[12][13].

Table of Anticancer Activity for Representative Imidazo-Fused Heterocycle Derivatives: Note:
The following data is for derivatives and is presented to illustrate the potential of the scaffold,
not for the title compound itself.

Derivative Class Cell Line ICs0 (M) Reference
Imidazo[1,2-a]pyridine  HT-29 (Colon) 415+ 2.93 [14]
Imidazo[1,2-a]pyridine  B16F10 (Melanoma) 21.75+0.81 [14]
Imidazo[1,2-a]pyridine HCC1937 (Breast) 45 [12]
Imidazol[1,2-

) Hep-2 (Larynx) 11 [15]
alpyrazine
Imidazol[1,2-

] MCF-7 (Breast) 11 [15]
alpyrazine

Postulated Signaling Pathway

Based on studies of related compounds, a plausible mechanism of action involves the
induction of apoptosis through cell cycle regulation. Inhibition of key kinases can lead to the
stabilization and activation of tumor suppressor proteins like p53. Activated p53 can then
induce the expression of p21, leading to cell cycle arrest, and trigger the intrinsic or extrinsic
apoptosis pathways through the activation of caspases[12].
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Figure 2. Postulated signaling pathway for anticancer activity.

Detailed Experimental Protocol: In Vitro Kinase
Inhibition Assay

Given the role of this scaffold as a kinase inhibitor, a common and crucial experiment is the in
vitro kinase inhibition assay. The following is a detailed protocol for a luminescence-based
assay that quantifies kinase activity by measuring ATP consumption.

Objective: To determine the half-maximal inhibitory concentration (ICso) of 3-
Bromoimidazo[1,2-a]pyrimidine or its derivatives against a specific protein kinase.
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Principle: Kinase activity consumes ATP. The amount of remaining ATP is inversely proportional

to kinase activity. A luminescent signal is generated from the remaining ATP using a

luciferase/luciferin reaction. High luminescence indicates low kinase activity (inhibition).

Materials:

Test Compound (3-Bromoimidazo[1,2-a]pyrimidine derivative)

Recombinant Human Kinase (e.g., Src, EGFR, CDK2)

Specific Peptide Substrate for the Kinase

Kinase Assay Buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)
ATP Solution (optimized concentration, e.g., 10 uM)

DMSO (for compound dilution)

Luminescence-based ATP Detection Kit (e.g., Kinase-Glo®)

White, opaque 384-well assay plates

Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100%
DMSO. b. Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to create a concentration
gradient. c. Prepare controls: a DMSO-only vehicle control (0% inhibition) and a known
potent inhibitor for the target kinase (positive control).

Assay Plate Preparation: a. Add 1 pL of each diluted compound concentration, vehicle
control, and positive control to the appropriate wells of the 384-well plate.

Kinase Reaction: a. Prepare a 2X kinase reaction master mix containing assay buffer, the
target kinase, and its peptide substrate at 2X the final desired concentration. b. Prepare a 2X
ATP solution in the assay buffer. c. To initiate the reaction, add 10 pL of the 2X kinase master
mix to each well. d. Immediately add 10 pL of the 2X ATP solution to each well. The final
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volume is 21 pL. e. Prepare "no kinase" control wells by adding buffer instead of the kinase
master mix. These will serve as the 100% inhibition control.

 Incubation: a. Mix the plate gently on a plate shaker for 1 minute. b. Incubate the plate at
room temperature (or 30°C) for a pre-optimized time (e.g., 60 minutes) to allow the
enzymatic reaction to proceed in the linear range.

» Signal Detection: a. Add 20 pL of the ATP detection reagent (e.g., Kinase-Glo®) to all wells
to stop the kinase reaction and initiate the luminescent signal. b. Mix the plate on a shaker
for 2 minutes. c. Incubate at room temperature for 10 minutes to stabilize the luminescent
signal.

o Data Acquisition: a. Measure the luminescence intensity of each well using a compatible
plate reader.

o Data Analysis: a. Percent Inhibition Calculation: % Inhibition = 100 * (Lumi_no_kinase -
Lumi_sample) / (Lumi_no_kinase - Lumi_vehicle) b. ICso Determination: Plot the percent
inhibition against the logarithm of the compound concentration. Fit the data to a four-
parameter logistic dose-response curve to determine the 1Cso value.

Conclusion

3-Bromoimidazo[1,2-a]pyrimidine is a valuable heterocyclic compound with a well-
established role as a versatile building block in the synthesis of pharmacologically active
molecules. Its fused ring system is a privileged scaffold for targeting protein kinases, and its
derivatives have shown promise in the development of anticancer and antimicrobial agents.
While detailed biological and spectroscopic data for the parent compound are sparse in the
public domain, the extensive research on its derivatives underscores the importance of this
chemical entity. Future work should focus on the detailed characterization of this core structure
and the exploration of its specific biological targets to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1272073?utm_src=pdf-body
https://www.benchchem.com/product/b1272073?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives
as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry -
PMC [pmc.ncbi.nim.nih.gov]

e 2. researchgate.net [researchgate.net]
o 3.researchgate.net [researchgate.net]
e 4. pubs.acs.org [pubs.acs.org]

¢ 5. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-
dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

e 6. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-a]pyrimidine Derivatives
[istage.jst.go.jp]

e 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory
Agents - PMC [pmc.ncbi.nim.nih.gov]

» 8. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles
— Oriental Journal of Chemistry [orientjchem.org]

¢ 9. researchgate.net [researchgate.net]

¢ 10. Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for
cancer treatment [ouci.dntb.gov.ua]

e 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-
d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

e 12. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937
Breast Cancer Cells - PubMed [pubmed.ncbi.nim.nih.gov]

e 13. jocpr.com [jocpr.com]

e 14. Synthesis and biological activities of 3-aminoimidazo[1,2-a]pyridine compounds - PMC
[pmc.ncbi.nlm.nih.gov]

e 15. lodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine
derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

 To cite this document: BenchChem. [3-Bromoimidazo[1,2-a]pyrimidine chemical structure
and properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272073#3-bromoimidazo-1-2-a-pyrimidine-
chemical-structure-and-properties]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10080474/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10080474/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10080474/
https://www.researchgate.net/figure/Bromination-of-imidazo1-2-apyridines_fig4_322856699
https://www.researchgate.net/figure/IC50-values-of-the-most-active-derivatives-in-some-cancerous-cell-lines_fig2_366165650
https://pubs.acs.org/doi/10.1021/acscombsci.7b00173
https://pmc.ncbi.nlm.nih.gov/articles/PMC3389796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3389796/
https://www.jstage.jst.go.jp/article/cpb1958/40/5/40_5_1170/_article
https://www.jstage.jst.go.jp/article/cpb1958/40/5/40_5_1170/_article
https://pmc.ncbi.nlm.nih.gov/articles/PMC6257238/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6257238/
https://www.orientjchem.org/vol34no3/synthesis-and-antimicrobial-activity-of-some-new-pyrimidines-of-6-chlorobenzimidazoles/
https://www.orientjchem.org/vol34no3/synthesis-and-antimicrobial-activity-of-some-new-pyrimidines-of-6-chlorobenzimidazoles/
https://www.researchgate.net/publication/281415739_Synthesis_and_Characterization_of_Imidazo12-_a_Pyrimidine/fulltext/564176e608aec448fa60844d/Synthesis-and-Characterization-of-Imidazo1-2-a-Pyrimidine.pdf
https://ouci.dntb.gov.ua/en/works/loxobaz9/
https://ouci.dntb.gov.ua/en/works/loxobaz9/
https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00227e
https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00227e
https://pubmed.ncbi.nlm.nih.gov/36172656/
https://pubmed.ncbi.nlm.nih.gov/36172656/
https://www.jocpr.com/articles/design-synthesis-and-anticancer-activity-of-novel-hybrid-compounds-ofimidazopyridine-and-quinolinecarbazole.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11847391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11847391/
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra07842f
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra07842f
https://www.benchchem.com/product/b1272073#3-bromoimidazo-1-2-a-pyrimidine-chemical-structure-and-properties
https://www.benchchem.com/product/b1272073#3-bromoimidazo-1-2-a-pyrimidine-chemical-structure-and-properties
https://www.benchchem.com/product/b1272073#3-bromoimidazo-1-2-a-pyrimidine-chemical-structure-and-properties
https://www.benchchem.com/product/b1272073#3-bromoimidazo-1-2-a-pyrimidine-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272073?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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